molecular formula C12H13NO B7788581 2-[(Dimethylamino)methylene]indan-1-one

2-[(Dimethylamino)methylene]indan-1-one

Cat. No.: B7788581
M. Wt: 187.24 g/mol
InChI Key: PTVLHYNESKGNCV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]indan-1-one typically involves the condensation of indan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]indan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(Dimethylamino)methylene]indan-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]indan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methylene bridge and indan-1-one structure contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]indan-1-one
  • 2-[(Dimethylamino)methylene]-3H-inden-1-one
  • 2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Uniqueness

2-[(Dimethylamino)methylene]indan-1-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a methylene bridge.

Biological Activity

2-[(Dimethylamino)methylene]indan-1-one, also known as a derivative of indanone, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N2O\text{C}_{12}\text{H}_{13}\text{N}_{2}\text{O}

This compound features a dimethylamino group attached to a methylene bridge linked to an indanone moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that regulate inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of vital enzymatic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is critical for conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Clinical Evaluation for Infection Control : A clinical trial assessed the efficacy of the compound in patients with bacterial infections resistant to standard antibiotics. Results indicated a significant reduction in infection severity and bacterial load.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVLHYNESKGNCV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34773-01-8, 150542-55-5
Record name NSC169053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Dimethylamino)methylene]indan-1-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G526GH2YWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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